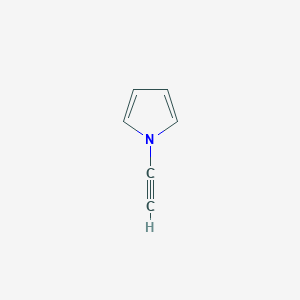

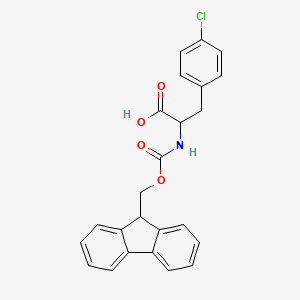

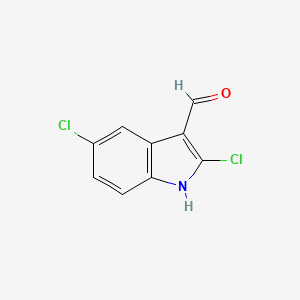

![molecular formula C8H19F2O3PSi B1365728 Diethyl [difluoro(trimethylsilyl)methyl]phosphonate CAS No. 80077-72-1](/img/structure/B1365728.png)

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate

Vue d'ensemble

Description

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a chemical compound with the linear formula (CH3)3SiCF2P(O)(OC2H5)2 . It has a molecular weight of 260.29 . This compound is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is used as a reagent in the enantioselective phosphonyldifluoromethylation of allylic fluorides .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOP(=O)(OCC)C(F)(F)Si(C)C . The InChI key for this compound is AUYUSSHVQGGCCS-UHFFFAOYSA-N .

Chemical Reactions Analysis

This compound is used as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides . The reaction proceeds as a kinetic resolution to produce both the difluoromethylphosphonate products and the remaining fluorides in good yields and with high stereoselectivity .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.414 , a boiling point of 75 °C at 0.2 mmHg , and a density of 1.077 g/mL at 25 °C .

Applications De Recherche Scientifique

Difluoromethylenation in Organic Chemistry

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is utilized for the difluoromethylenation of various ketones. This process facilitates the production of structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of significant interest in medicinal research. Such compounds are valuable due to their potential in drug development and chemical synthesis (Wang, Cao, & Zhou, 2016).

Enantioselective Catalysis

The compound is a key reagent in the first enantioselective phosphonyldifluoromethylation of allylic fluorides. Using this reagent in the presence of Lewis base catalysts leads to high yields and stereoselectivity in the production of difluoromethylphosphonate products, demonstrating its importance in asymmetric synthesis and stereochemical control in chemical reactions (Zi, Lange, & Vilotijević, 2020).

Phosphate Analog Synthesis

This chemical is instrumental in synthesizing diethyl glycosamine-1-difluoromethylphosphate, a phosphate mimic. This process involves a Michael addition reaction, which is a critical step in constructing complex molecular structures, particularly in the field of biochemistry and pharmaceuticals (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

Nucleophilic Difluoromethylenation of Aldehydes and Ketones

The compound is used for the nucleophilic difluoromethylenation of aldehydes and ketones. This method provides an efficient pathway to synthesize phosphates of syn and anti 2,2-difluoro-1,3-diols, further expanding the utility of this reagent in organic synthesis (Alexandrova & Beier, 2009).

Anticorrosion Properties

Research indicates that derivatives of this compound exhibit significant anticorrosion properties. This opens avenues for its application in protecting metals from corrosion, especially in industrial settings (Moumeni et al., 2020).

Safety and Hazards

The safety data sheet for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate indicates that it is a combustible liquid . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used . Special hazards arising from the substance include carbon oxides, oxides of phosphorus, hydrogen fluoride, and silicon oxides .

Orientations Futures

The future directions for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate are not explicitly mentioned in the search results. However, its use as a new NMR chemical shift standard and pH indicator, difluorotrimethylsilanylphosphonic acid (DFTMP), is described . The utility of this reagent is demonstrated for in situ determination of pH in complex biofluids .

Relevant Papers

The relevant paper retrieved is "Enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile" . This paper describes the use of this compound as a latent pronucleophile in the Lewis base catalyzed substitution of allylic fluorides .

Mécanisme D'action

Target of Action

It is known that phosphonates often interact with enzymes or receptors that have a role in cellular processes .

Mode of Action

It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides . This suggests that it may interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Phosphonates are known to interfere with various biochemical pathways, often by mimicking the structure of natural substrates or intermediates .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 75 °c at 02 mmHg and a density of 1077 g/mL at 25 °C . These properties could influence its bioavailability.

Result of Action

It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides , suggesting that it may have a role in facilitating or inhibiting certain chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate. For instance, its utility as a pH indicator in complex biofluids suggests that its action may be influenced by the pH of the environment .

Analyse Biochimique

Biochemical Properties

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate plays a significant role in biochemical reactions due to its ability to act as a phosphonate donor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in enzyme-catalyzed reactions where it serves as a substrate or inhibitor. The compound’s interactions with enzymes such as phosphatases and kinases are particularly noteworthy, as these enzymes are crucial in regulating cellular processes through phosphorylation and dephosphorylation .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Its impact on cellular metabolism is also significant, as it can influence metabolic pathways by acting as a metabolic intermediate or by inhibiting specific enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors. These molecular interactions are critical for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphatases and kinases, which play key roles in phosphorylation and dephosphorylation reactions. This compound can also affect metabolic flux by acting as a metabolic intermediate or by inhibiting specific enzymes. Its impact on metabolite levels is significant, as it can alter the concentrations of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

[diethoxyphosphoryl(difluoro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYUSSHVQGGCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)[Si](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19F2O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402997 | |

| Record name | AG-H-21096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80077-72-1 | |

| Record name | AG-H-21096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Diethyl [difluoro(trimethylsilyl)methyl]phosphonate a useful reagent in organic synthesis?

A1: this compound serves as a valuable reagent for introducing the difluoromethylphosphonate group into molecules. This is particularly useful for synthesizing biologically active compounds, as the difluoromethylphosphonate group can mimic phosphate groups or act as metabolically stable bioisosteres. [, ]

Q2: How does this compound facilitate difluoromethylenation reactions?

A2: This reagent acts as a "latent pronucleophile." [] While it doesn't directly donate the difluoromethylene group, it reacts with appropriate electrophiles, like allylic fluorides, in the presence of a catalyst. This reaction forms a new carbon-carbon bond, effectively incorporating the difluoromethylphosphonate moiety into the target molecule. []

Q3: Can you give an example of a specific reaction where this compound is used?

A3: One example is its application in the enantioselective phosphonyldifluoromethylation of allylic fluorides. [] This reaction, catalyzed by cinchona-based alkaloid catalysts, proceeds as a kinetic resolution. It produces both the desired difluoromethylphosphonate product and the remaining fluorides with high enantioselectivity. [] This control over stereochemistry is crucial in pharmaceutical development, where different enantiomers can exhibit significantly different biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

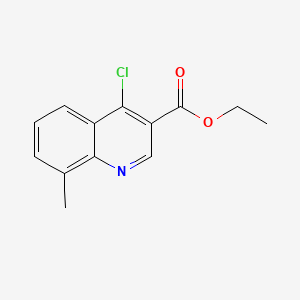

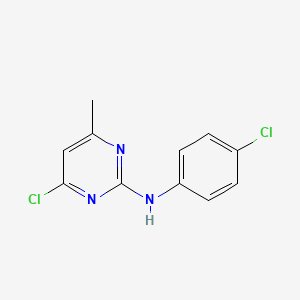

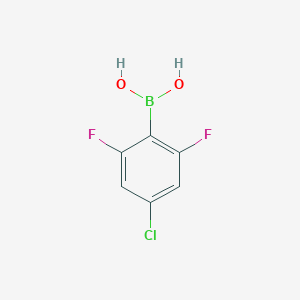

![2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile](/img/structure/B1365666.png)

![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)